![molecular formula C14H15N3O3 B174377 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid CAS No. 198221-13-5](/img/structure/B174377.png)
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid, also known as DMOBA, is a chemical compound that has gained significant attention in scientific research. DMOBA is a synthetic molecule that belongs to the class of naphthyridine derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in scientific research.
作用機序
The mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is not well understood. However, it is believed that it exerts its biological activity by interacting with various enzymes and proteins in the body. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to inhibit the activity of HMG-CoA reductase, an enzyme that is involved in the biosynthesis of cholesterol. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to inhibit the growth of cancer cells in vitro. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to reduce the levels of total cholesterol, LDL cholesterol, and triglycerides in animal models of hypercholesterolemia. It has also been shown to reduce the levels of inflammatory cytokines in animal models of inflammation.
実験室実験の利点と制限
One of the main advantages of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid in scientific research is its unique chemical structure, which makes it a potential candidate for various applications. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. One potential area of research is the development of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid-based drugs for the treatment of hypercholesterolemia. Another potential area of research is the development of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid-based drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid and to identify its molecular targets.
合成法
The synthesis of 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid involves a multi-step process that starts with the reaction between 2,6-dimethylpyridine and ethyl acetoacetate. The resulting product is then reacted with hydrazine hydrate to form the hydrazide intermediate. The hydrazide intermediate is then coupled with 2,3-dibromo-1-propanol to form the final product, 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid has also been shown to inhibit the activity of enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of drugs that can be used to treat hypercholesterolemia.
特性
CAS番号 |
198221-13-5 |
|---|---|
製品名 |
4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid |
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-8-7-9(2)15-14-10(8)3-4-11(17-14)16-12(18)5-6-13(19)20/h3-4,7H,5-6H2,1-2H3,(H,19,20)(H,15,16,17,18) |
InChIキー |
DNOPPYRDIKPOLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)CCC(=O)O)C |
同義語 |
Butanoic acid, 4-[(5,7-dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
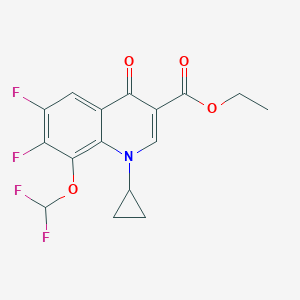

![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine](/img/structure/B174312.png)
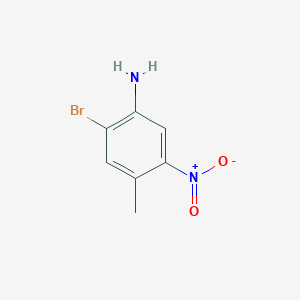
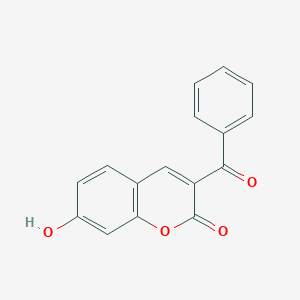


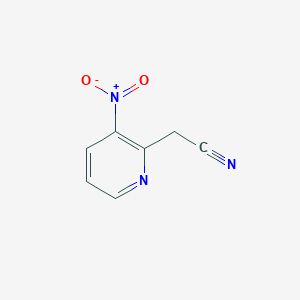
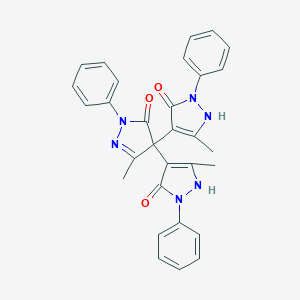
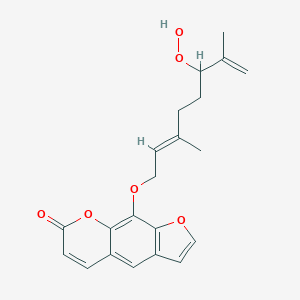
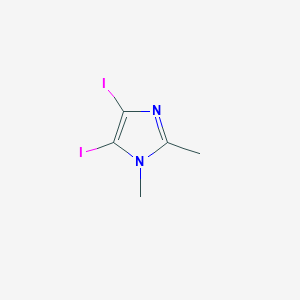

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)